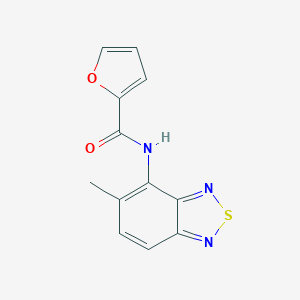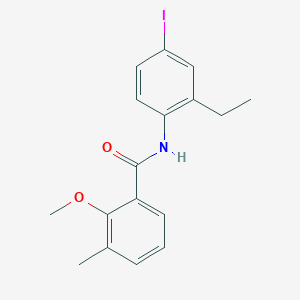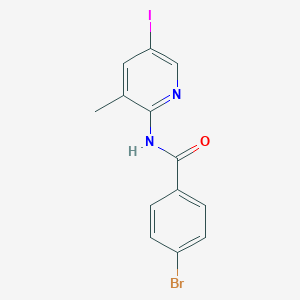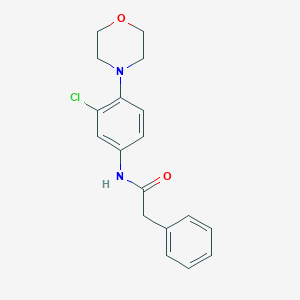
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide, also known as BPIAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIAH is a hydrazide derivative of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid.
Mécanisme D'action
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the activity of enzymes involved in the growth and survival of cancer cells. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, more studies are needed to fully understand the biochemical and physiological effects of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a scaffold for the development of new drugs. N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent, making it an attractive target for drug discovery. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential toxicity. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide can be toxic to normal cells at high concentrations. Therefore, it is important to carefully evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide before using it in lab experiments.
Orientations Futures
There are several future directions for the research on N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide. One of the directions is the development of new derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide with improved biological activities. Researchers can synthesize various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and test their biological activities. Another direction is the evaluation of the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in vivo. Studies can be conducted to evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in animal models. Finally, the potential applications of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in material science can be further explored. Researchers can synthesize new materials using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a building block and evaluate their properties.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid with hydrazine hydrate in the presence of acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization using ethanol.
Applications De Recherche Scientifique
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a scaffold for the development of new drugs. Researchers have synthesized various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and tested their biological activities. Some of these derivatives have shown promising results as potential drugs for the treatment of various diseases.
In material science, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a building block for the synthesis of new materials. Researchers have synthesized various polymers and nanoparticles using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a starting material.
Propriétés
Formule moléculaire |
C17H14BrN3O3 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-4-2-3-5-14(10)24-9-15(22)20-21-16-12-8-11(18)6-7-13(12)19-17(16)23/h2-8H,9H2,1H3,(H,20,22)(H,19,21,23) |
Clé InChI |
DONUFUVRJNSXLD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)





